N-methylethane-1-sulfonohydrazide
CAS No.:
Cat. No.: VC18104086
Molecular Formula: C3H10N2O2S
Molecular Weight: 138.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C3H10N2O2S |
|---|---|
| Molecular Weight | 138.19 g/mol |
| IUPAC Name | N-methylethanesulfonohydrazide |
| Standard InChI | InChI=1S/C3H10N2O2S/c1-3-8(6,7)5(2)4/h3-4H2,1-2H3 |
| Standard InChI Key | OBWAYRLYJHUTAT-UHFFFAOYSA-N |
| Canonical SMILES | CCS(=O)(=O)N(C)N |
Introduction
N-methylethane-1-sulfonohydrazide is an organic compound with the molecular formula C3H10N2O2S and a molecular weight of 138.19 g/mol. It belongs to the sulfonohydrazide class of compounds, characterized by the presence of a sulfonyl group (-SO₂) attached to a hydrazide moiety. The addition of a methyl group enhances its solubility and reactivity, making it versatile for various chemical and biological applications.
Synthesis of N-methylethane-1-sulfonohydrazide
The synthesis of N-methylethane-1-sulfonohydrazide involves the following steps:
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Reactants: Ethane-1-sulfonyl chloride and methylhydrazine.
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Reaction Conditions: The reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.
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Solvent: Common solvents include dichloromethane or tetrahydrofuran.
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Purification: The product is purified using recrystallization or chromatography techniques.
This controlled synthesis ensures high purity, typically achieving a chemical purity of over 95%.
Chemical Reactions
N-methylethane-1-sulfonohydrazide exhibits diverse reactivity due to its functional groups:
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Oxidation: Converts into sulfonic acid derivatives using oxidizing agents like hydrogen peroxide.
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Reduction: Reduction with agents like sodium borohydride yields hydrazine derivatives.
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Substitution: Undergoes nucleophilic substitution, where the sulfonohydrazide group is replaced by other nucleophiles such as amines.
These reactions underline its utility in synthetic organic chemistry.
Applications in Research and Industry
N-methylethane-1-sulfonohydrazide has applications across multiple fields:
Chemistry
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Used as a reagent in the synthesis of sulfonamide and hydrazone derivatives.
Biology
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Investigated for antimicrobial properties, showing potential in developing new antibiotics.
Medicine
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Explored for anticancer activity due to its ability to inhibit enzymes critical for tumor growth.
Industrial Use
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Serves as an intermediate in pharmaceutical manufacturing and specialty chemical production.
Mechanism of Action
Biologically, N-methylethane-1-sulfonohydrazide interacts with enzymes by binding to their active sites, inhibiting catalytic activity. This mechanism underpins its antimicrobial and anticancer potential.
Comparison with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Methanesulfonohydrazide | Sulfonohydrazide | Lacks ethyl group; less versatile chemically |
| Ethanesulfonohydrazide | Sulfonohydrazide | No methyl group; reduced solubility |
| Benzene sulfonohydrazide | Aromatic sulfonamide | Contains an aromatic ring, altering reactivity |
N-methylethane-1-sulfonohydrazide's ethyl chain and methyl substitution enhance its solubility and reactivity compared to these analogs.
Antimicrobial Activity
Studies have shown that N-methylethane-1-sulfonohydrazide exhibits moderate antimicrobial properties, dependent on the concentration and target organism.
Anticancer Potential
Preliminary research indicates that the compound can inhibit enzymes involved in cancer cell proliferation, making it a candidate for further drug development.
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